Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
Description
Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a substituted phenyl group and an ester side chain. The benzofuropyrimidine scaffold is notable for its fused aromatic system, combining benzofuran and pyrimidinone moieties. The 4-methylphenyl substituent at position 3 and the ethyl acetate group at position 1 contribute to its structural uniqueness.
Properties
CAS No. |
877657-36-8 |
|---|---|
Molecular Formula |
C21H18N2O5 |
Molecular Weight |
378.384 |
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C21H18N2O5/c1-3-27-17(24)12-22-18-15-6-4-5-7-16(15)28-19(18)20(25)23(21(22)26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
FNSMEGYYZHIPKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by a benzofuro-pyrimidine core with ethyl and methyl substituents. Its molecular formula is , and it possesses multiple functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Inhibition of cell migration |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate resulted in a significant reduction in tumor growth in MCF-7 xenograft models. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against skin infections caused by resistant bacterial strains, patients treated with a topical formulation containing Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate showed marked improvement compared to those receiving placebo treatments.
The biological activity of Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects various signaling pathways related to apoptosis and inflammation.
- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
A detailed comparison with structurally analogous compounds highlights key differences in substituents, fused ring systems, and biological implications:
Structural Features and Substituent Effects
a. Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate (Compound A)
- Structural Difference: Incorporates an imidazolone ring fused to the benzofuropyrimidine system, replacing the pyrimidinone oxygen at position 4 with an imidazolone nitrogen.
- The coplanar arrangement of fused rings in its crystal structure (max. deviation: 0.057 Å) contrasts with the target compound’s simpler benzofuropyrimidine system .
- Synthesis: Prepared via aza-Wittig reaction, yielding crystals from ethanol/dichloromethane (1:2 v/v) .
b. Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate (Compound B)
- Structural Difference : Features a 4-chlorophenyl group and a more complex fused system with two benzofuran rings and an imidazopyrimidine moiety.
- The crystal structure reveals two independent molecules in the asymmetric unit, with disordered atoms (e.g., C11/C11′ split occupancy: 0.55/0.45) .
- Synthesis: Reacted diethyl-2-(aminomethyl)succinate with ethyl-3-((4-chlorophenylimino)methyleneamino)benzofuran-2-carboxylate .
c. Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (Compound C)
- Structural Difference : Contains a benzofuran core with a cyclohexyl group at position 5 and a methylsulfinyl group at position 3.
- Benzofuran derivatives are associated with antitumor and antimicrobial activities .
Crystallographic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Fused Ring System | Benzofuropyrimidine | Benzofuroimidazopyrimidine | Bis-benzofuroimidazopyrimidine | Benzofuran |
| Key Substituents | 4-Methylphenyl | Phenyl | 4-Chlorophenyl | Cyclohexyl, methylsulfinyl |
| Crystallization Solvent | Not reported | Ethanol/dichloromethane | Ethanol/dichloromethane | Not specified |
| Dihedral Angles | Not reported | 54.23° (phenyl vs. core) | 71.00° (benzene vs. core) | Not reported |
| Intermolecular Forces | Not reported | Weak C–H···O interactions | C–H···O and disorder effects | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
